molecular formula C18H23N3O3 B2893505 N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide CAS No. 2034256-35-2

N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide

Cat. No.: B2893505
CAS No.: 2034256-35-2
M. Wt: 329.4
InChI Key: JXSXIOQCRCQVQP-UHFFFAOYSA-N
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Description

N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide is a complex organic compound that features a cyclopentyl group, an indole moiety, and an oxalamide linkage

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to show various biologically vital properties . The compound likely interacts with its targets in a way that leverages these properties, leading to changes in the biological system.

Biochemical Pathways

Given the biological activity of indole derivatives , it can be inferred that the compound likely affects multiple biochemical pathways, leading to downstream effects that contribute to its overall action.

Result of Action

Given the biological activity of indole derivatives , it can be inferred that the compound likely has significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the indole derivative, followed by the introduction of the cyclopentyl group and the oxalamide linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of indole-based compounds with different functional groups.

Scientific Research Applications

N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and oxalamide-based molecules. Examples include:

  • N1-cyclopentyl-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
  • Indole-3-acetic acid derivatives

Uniqueness

What sets N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide apart is its unique combination of a cyclopentyl group, an indole moiety, and an oxalamide linkage. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-21-9-8-12-10-13(6-7-15(12)21)16(22)11-19-17(23)18(24)20-14-4-2-3-5-14/h6-10,14,16,22H,2-5,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSXIOQCRCQVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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